molecular formula C14H10N2O B1610084 1-(1,10-Phenanthrolin-2-yl)ethanone CAS No. 72404-92-3

1-(1,10-Phenanthrolin-2-yl)ethanone

Cat. No. B1610084
CAS RN: 72404-92-3
M. Wt: 222.24 g/mol
InChI Key: IWYAYHRXSODVBC-UHFFFAOYSA-N
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Description

1-(1,10-Phenanthrolin-2-yl)ethanone is a chemical compound with the molecular formula C14H10N2O and a molecular weight of 222.24 . It is also known by other synonyms such as 2-Acetyl-1,10-phenanthroline and Ethanone, 1-(1,10-phenanthrolin-2-yl)- .


Synthesis Analysis

The synthesis of 1-(1,10-Phenanthrolin-2-yl)ethanone can be achieved through acylation reaction from 2-butyl-1,10-phenanthroline in the presence of p-toluene sulfonic acid . Nitrobenzene is used as an oxidant in this process .


Molecular Structure Analysis

The molecular structure of 1-(1,10-Phenanthrolin-2-yl)ethanone consists of a phenanthroline ring attached to an ethanone group . The phenanthroline ring is a heterocyclic compound, which means it contains atoms of at least two different elements .


Chemical Reactions Analysis

1-(1,10-Phenanthrolin-2-yl)ethanone can participate in various chemical reactions. For instance, it can act as a ligand in mild, copper (II)-catalyzed cross-coupling of organoboronic acids and sulfinate salts, leading to aryl- and alkenylsulfones .


Physical And Chemical Properties Analysis

1-(1,10-Phenanthrolin-2-yl)ethanone has a melting point of 152-154℃ and a density of 1.265 . It should be stored at a temperature of 2-8°C .

Future Directions

1-(1,10-Phenanthrolin-2-yl)ethanone has potential applications in various fields due to its ability to form complexes with metal ions . It could be used in the development of new materials and in the field of catalysis .

properties

IUPAC Name

1-(1,10-phenanthrolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-9(17)12-7-6-11-5-4-10-3-2-8-15-13(10)14(11)16-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYAYHRXSODVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(C=CC3=C2N=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467984
Record name 1-[1,10]phenanthrolin-2-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,10-Phenanthrolin-2-yl)ethanone

CAS RN

72404-92-3
Record name 1-[1,10]phenanthrolin-2-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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